Cellohexitol

Beschreibung

Contextualization within Oligosaccharide Chemistry and Biopolymer Science

Oligosaccharides are carbohydrate polymers containing a small number of monosaccharide units, typically between three and ten. libretexts.orgnumberanalytics.com They are fundamental to numerous biological processes, acting as cell markers for recognition and signaling. libretexts.orgnumberanalytics.com Cello-oligosaccharides (COS) are a specific class of oligosaccharides derived from cellulose (B213188), the most abundant biopolymer on Earth. tandfonline.commdpi.comnih.gov Cellulose is a linear polysaccharide composed of D-glucose units linked by β-1,4-glycosidic bonds. tandfonline.comnih.gov

Biopolymer science involves the study of polymers produced by living organisms, such as polysaccharides (e.g., cellulose, starch) and proteins (e.g., collagen, silk). nih.govmdpi.comscionresearch.com Cello-oligosaccharides, including the precursor to Cellohexitol, are obtained through the partial hydrolysis of the cellulose biopolymer. researchgate.netresearchgate.net This process breaks the long cellulose chains into shorter, often water-soluble, fragments. tandfonline.comnih.gov

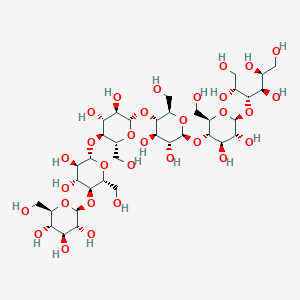

This compound is chemically derived from cellohexaose, an oligosaccharide consisting of six glucose units. The "-itol" suffix indicates that the aldehyde group at the reducing end of the cellohexaose molecule has been chemically reduced to a primary alcohol (hydroxyl group). This modification is crucial as it stabilizes the molecule and prevents it from acting as a reducing sugar or being a substrate for certain enzymatic reactions, making it an ideal probe for studying molecular binding and interactions without the complication of degradation.

Significance of this compound as a Cello-oligosaccharide in Biological Systems

While cello-oligosaccharides in general are noted for their potential as prebiotics and their role in plant defense signaling tandfonline.comnih.govmdpi.com, the specific significance of this compound lies in its application as a research tool in biopolymer science. Its primary importance is in studies of polysaccharide binding to cellulose.

Researchers use this compound and its shorter-chain counterpart, cellopentitol, to investigate the molecular forces and structural requirements for carbohydrate binding to cellulose surfaces. oup.comresearchgate.net Because the reduced end of this compound prevents enzymatic cleavage by many cellulases, scientists can isolate and study the binding phenomenon itself.

Key research findings include:

The binding of reduced cello-dextrins to cellulose requires a minimum of four consecutive 1,4-β-glucosyl residues. oup.com

The extent of binding for cellopentitol and this compound to cellulose is comparable to that of much longer polysaccharides, highlighting the efficiency of this specific structural motif in cellulose recognition. oup.comresearchgate.netresearchgate.net

These studies help elucidate how other complex polysaccharides with a β-1,4-glucan backbone, such as xyloglucan (B1166014), interact with cellulose, which is a fundamental process in the structure and modification of plant cell walls. oup.comresearchgate.net

In essence, this compound serves as a precise molecular probe, allowing for the quantification and characterization of carbohydrate-cellulose interactions that are central to plant biology and the enzymatic breakdown of biomass. oup.comresearchgate.netresearchgate.net

Historical Perspectives on Cello-oligosaccharide Investigations

The study of cello-oligosaccharides is intrinsically linked to the history of cellulose research. Early scientific investigations focused on understanding the structure of cellulose as a bulk polymer. The development of hydrolysis techniques, using acids and later enzymes, was a pivotal step, allowing for the breakdown of the highly recalcitrant cellulose into its constituent parts. glycoforum.gr.jpresearchgate.net

Initially, this research led to the isolation and characterization of cellobiose (B7769950), the disaccharide repeating unit of cellulose. As analytical techniques improved, scientists were able to isolate and identify longer oligomers, from cellotriose (B13521) up to cellohexaose and beyond. The ability to produce these defined oligomers opened the door to more detailed studies of the enzymes that degrade cellulose, known as cellulases. nih.govbibliotekanauki.pl

The synthesis of modified versions, such as this compound, represents a further refinement in this historical progression. By creating a non-metabolizable analog of a natural oligosaccharide, researchers could ask more sophisticated questions about enzyme-substrate binding, the mechanism of processive cellulases, and the physics of polysaccharide self-assembly on surfaces. oup.comglycoforum.gr.jp This evolution marks a shift from broad structural chemistry to nuanced biochemical and materials science investigations.

Current Research Paradigms and Future Challenges in this compound Studies

Current research involving cello-oligosaccharides is vibrant, with a focus on sustainable production and novel applications. However, significant challenges remain, particularly concerning the availability and cost of pure, defined-length oligosaccharides like cellohexaose, the precursor to this compound. researchgate.netresearchgate.net

Current Research Paradigms:

Enzymatic and Chemoenzymatic Synthesis: Modern strategies are moving beyond simple acid hydrolysis towards more controlled synthesis using specific enzymes like glycoside phosphorylases. glycoforum.gr.jpnih.gov These methods offer better control over the degree of polymerization (DP), leading to higher yields of specific products like cellotriose to cellohexaose. researchgate.netnih.gov

Self-Assembly and Materials Science: Researchers are exploring how cello-oligosaccharides with a DP of 7 or higher, which are nearly insoluble in water, can self-assemble into nanostructures. glycoforum.gr.jp This has potential applications in functionalizing cellulose materials, for example, by creating nanospikes on paper surfaces to alter their properties. glycoforum.gr.jp

Probing Biological Mechanisms: this compound continues to be used in fundamental studies to understand the binding domains of cellulases and other carbohydrate-binding modules, which is critical for designing more efficient enzyme cocktails for biofuel production. researchgate.netresearchgate.netnih.gov

Future Challenges:

Cost-Effective Production: The high cost and limited availability of pure cello-oligosaccharides are major bottlenecks restricting research and commercial application. researchgate.netresearchgate.net Developing scalable and economical synthesis and purification methods is a primary challenge.

Controlling Degradation: During production via hydrolysis, the desired oligosaccharides are themselves substrates for further degradation, making it difficult to achieve high yields. researchgate.net

Advanced Functionalization: While this compound is a simple modification, future research aims to synthesize cello-oligosaccharides with a wider range of functional groups to create novel biomaterials, such as those with "click chemistry" handles for attaching other molecules. glycoforum.gr.jp

Overcoming these challenges will be crucial to unlocking the full potential of this compound and related compounds in glycoscience, from fundamental research to advanced applications in biotechnology and materials science.

Data Tables

Table 1: Research Findings on this compound and Related Compounds

| Compound | Degree of Polymerization (DP) | Chemical Description | Key Research Application/Finding | Citation(s) |

|---|---|---|---|---|

| This compound | 6 | A reduced alditol form of cellohexaose. | Used as a non-hydrolyzable analog to study and quantify the binding of β-1,4-glucan chains to cellulose surfaces. oup.comresearchgate.netresearchgate.net | oup.comresearchgate.netresearchgate.net |

| Cellopentitol | 5 | A reduced alditol form of cellopentaose. | Used alongside this compound to determine that a minimum of four consecutive glucosyl units are needed for significant binding to cellulose. oup.com | oup.comresearchgate.net |

| Cellohexaose | 6 | An oligosaccharide of six β-1,4-linked glucose units with a reducing end. | Precursor for this compound synthesis; substrate for studying cellulase (B1617823) activity and product inhibition. mdpi.com | mdpi.com |

| Cellobiose | 2 | An oligosaccharide of two β-1,4-linked glucose units. | A primary product of cellulose hydrolysis that is known to cause significant product inhibition of cellulase enzymes. nih.gov | mdpi.comnih.govnih.gov |

| Xyloglucan Oligosaccharides | Variable | Polysaccharides with a β-1,4-glucan backbone substituted with xylose and other sugars. | Compared against this compound to show that the mode of binding to cellulose is different, despite a shared backbone structure. oup.comresearchgate.net | oup.comresearchgate.netresearchgate.netresearchgate.net |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cellopentitol |

| Cello-oligosaccharides (COS) |

| Cellohexaose |

| Cellopentaose |

| Cellotetraose (B13520) |

| Cellotriose |

| Cellobiose |

| Cellulose |

| Collagen |

| D-glucose |

| Starch |

| Xyloglucan |

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H64O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h8-57H,1-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZLWGQTMCIKEM-VXDFXQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H64O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cellohexitol S Molecular Interactions and Assembly Dynamics

Cellohexitol Interactions with Cellulose (B213188) Architectures

The interaction between this compound and cellulose is a key aspect of cell wall supramolecular assembly. Understanding the efficacy and influencing factors of this binding is fundamental to comprehending the structural integrity of plant cell walls.

Quantification of this compound-Cellulose Binding Efficacy

Research has shown that the binding of this compound to cellulose is comparable in extent to that of hendecosanosaccharide, a much larger xyloglucan (B1166014) oligosaccharide. researchgate.netresearchgate.netnih.govkyoto-u.ac.jpoup.com This suggests a high affinity of this compound for cellulose. The binding of reduced cello-dextrins, such as this compound, to cellulose requires a minimum of four consecutive 1,4-β-glucosyl residues. nih.govoup.com The strength of this interaction is significant, indicating that this compound can effectively compete for binding sites on the cellulose surface.

Influence of Cellulose Morphology on this compound Adsorption

The physical and chemical characteristics of cellulose influence the adsorption of molecules like this compound. The morphology of cellulose, including its crystallinity and surface area, plays a critical role in these interactions. ncsu.edumdpi.comwoodj.org

Cellulose exists in both crystalline and amorphous (paracrystalline) forms. nih.gov The accessibility of cellulose surfaces is a key determinant of binding. nih.gov Chemical and thermal treatments that alter the structure, surface area, and morphological properties of cellulose can significantly influence its adsorption performance. mdpi.com For instance, alkali treatment can lead to decrystallization, increasing the amorphous regions and thereby enhancing accessibility for binding. ncsu.edu However, higher concentrations of alkali can dissolve some amorphous regions, leading to an increase in the degree of crystallinity. ncsu.edu The surface of cellulose fibers presents a high degree of order (crystalline) interspersed with less organized zones. nih.gov These less structured areas are more accessible for enzymatic degradation and likely also for the adsorption of molecules like this compound. nih.gov

The table below summarizes the effect of cellulose morphology on adsorption:

| Cellulose Property | Effect on Adsorption |

| Crystallinity | Higher crystallinity can limit accessibility to binding sites within the cellulose structure. ncsu.edu |

| Amorphous Regions | Increased amorphous regions generally enhance accessibility and adsorption. ncsu.edu |

| Surface Area | A larger surface area provides more sites for interaction and adsorption. mdpi.com |

| Porosity | The pore structure of cellulose can influence the diffusion and binding of molecules. |

This compound in Xyloglucan-Cellulose Network Formation

The formation of a robust network between xyloglucan and cellulose is essential for the structure and function of the primary cell wall. mdpi.comnih.govfrontiersin.org this compound's interactions within this network provide insights into the principles of cell wall assembly. researchgate.net

Comparative Analysis of this compound and Xyloglucan Oligosaccharide Binding to Cellulose

Studies have revealed a notable difference in the binding behavior of this compound and xyloglucan oligosaccharides to cellulose. While this compound exhibits strong binding, comparable to that of the large xyloglucan hendecosanosaccharide, other xyloglucan oligosaccharides show lower binding affinity despite having longer chains of 1,4-beta-glucosyl residues. researchgate.netresearchgate.netnih.govkyoto-u.ac.jpoup.com This finding strongly suggests that the mode of binding for xyloglucan oligosaccharides to cellulose is distinct from that of cello-oligosaccharides like this compound. researchgate.netresearchgate.netnih.govoup.com The sidechains present in xyloglucan appear to modulate its ability to bind to cellulose. nih.gov

The following table provides a comparative overview of the binding characteristics:

| Molecule | Binding to Cellulose | Key Findings |

| This compound | Strong | Binding is similar to hendecosanosaccharide, indicating high affinity. researchgate.netresearchgate.netnih.govkyoto-u.ac.jpoup.com |

| Xyloglucan Oligosaccharides | Weaker | Lower binding affinity compared to this compound, suggesting a different binding mechanism. researchgate.netresearchgate.netnih.govoup.com |

| Hendecosanosaccharide | Strong | A large xyloglucan oligosaccharide with binding comparable to this compound. researchgate.netresearchgate.netnih.gov |

Elucidation of this compound's Role in Supramolecular Assembly of Plant Cell Wall Components

The "tethered network model" proposes that cellulose microfibrils are coated and cross-linked by xyloglucans. frontiersin.org this compound's ability to bind strongly to cellulose suggests it could potentially compete with or modulate the binding of xyloglucan, thereby influencing the properties of the cell wall. The assembly of these components is a complex process involving self-assembly and enzyme-mediated integration. frontiersin.org The precise role of smaller molecules like this compound in this intricate process is an area of ongoing research.

Thermodynamics and Kinetics of this compound-Biopolymer Associations

The binding of this compound to biopolymers like cellulose is governed by thermodynamic and kinetic principles. nih.govrsc.orgnih.gov Understanding these factors is crucial for a complete picture of the molecular interactions.

The kinetics of adsorption describe the rate at which binding equilibrium is reached. mdpi.comresearchgate.netcellulosechemtechnol.ronih.gov For cellulose-based adsorbents, equilibrium times can vary significantly depending on the specific material and conditions. mdpi.comresearchgate.net The adsorption process is often well-described by pseudo-second-order kinetics, which suggests that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons. mdpi.comcellulosechemtechnol.ro

The thermodynamics of binding provide insight into the driving forces of the interaction, such as enthalpy and entropy changes. nih.govcazypedia.orgcazypedia.org For instance, the binding of some carbohydrate-binding modules to crystalline cellulose is an entropically driven process, suggesting that the release of water molecules upon binding plays a significant role. cazypedia.org In contrast, interactions with soluble xyloglucans can be enthalpically driven. cazypedia.org While specific thermodynamic data for this compound binding is not extensively detailed in the provided context, the principles governing biopolymer interactions suggest that a combination of factors, including hydrogen bonding and hydrophobic interactions, likely contributes to the favorable binding of this compound to cellulose. researchgate.net

Energetic Contributions to this compound Binding Affinity

Experimental ITC studies on family 1 CBMs binding to various cellulose substrates corroborate these findings from a thermodynamic perspective. The binding reactions were shown to be driven by a favorable enthalpy change (negative ΔH), which is characteristic of the formation of strong, specific interactions like hydrogen bonds. nih.gov However, this was partially offset by an unfavorable entropy change (negative TΔS), suggesting a net increase in order as the flexible ligand adopts a more rigid conformation in the bound state and as water molecules are structured at the interface. nih.gov The binding affinity, represented by the association constant (Ka), was found to be dependent on the crystallinity of the cellulose substrate. nih.gov Research also indicates that the mode of binding for this compound to cellulose is distinct from that of other polysaccharides, such as xyloglucan oligosaccharides. researchgate.netresearchgate.net

The tables below summarize the key energetic parameters involved in the binding of cello-oligosaccharides to relevant substrates, based on data from molecular simulation and experimental studies.

Table 1: Thermodynamic Parameters for CBM Binding to Cellulose Substrates (from ITC)

This table illustrates typical thermodynamic signatures for the binding of Carbohydrate-Binding Modules (CBMs) to different forms of cellulose. The binding is generally enthalpy-driven. Data is conceptually based on findings from studies on CBMs from Trichoderma reesei. nih.gov

| Substrate | Binding Partner | Association Constant (Ka) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |

|---|---|---|---|---|---|

| Crystalline Cellulose | CBMCel6A | ~1 x 10⁶ | -8.2 | -12.5 | 4.3 |

| Crystalline Cellulose | CBMCel7A | ~1 x 10⁵ | -6.8 | -10.0 | 3.2 |

| Amorphous Cellulose | CBMCel7A/Cel6A | Weak Binding | N/A | N/A | N/A |

Table 2: Decomposition of Binding Free Energy for Cellohexaose (from MD Simulation)

This table shows a theoretical breakdown of the energetic contributions to the binding of cellohexaose to a family 17 CBM, as determined by the MM/GBSA approach in molecular dynamics simulations. nih.gov Note that nonpolar interactions are the primary driving force for binding.

| Energy Component | Contribution Type | Description |

|---|---|---|

| ΔE_vdw (van der Waals) | Favorable | Represents shape complementarity and dispersion forces. A major driver of binding. |

| ΔE_ele (Electrostatic) | Favorable | Direct electrostatic attraction between ligand and protein in a vacuum. |

| ΔG_pol (Polar Solvation) | Unfavorable | Energy penalty for desolvating polar groups. Outweighs the favorable electrostatic term. |

| ΔG_nonpol (Nonpolar Solvation) | Favorable | Energy gain from the hydrophobic effect upon burial of nonpolar surface area. |

| ΔG_total (Total Binding Free Energy) | Favorable | The sum of all contributions, resulting in a net favorable binding affinity. |

Time-Resolved Studies of this compound-Induced Structural Reorganizations

While the energetic basis of this compound and related oligosaccharide binding is well-studied, the precise, real-time structural reorganizations that occur during the binding event are less understood. Time-resolved techniques, such as femtosecond spectroscopy or crystallography, which can capture the ultrafast motions of molecules as they interact, have not been extensively reported for the this compound binding process. However, studies focusing on the kinetics and dynamics of the interaction over longer timescales provide valuable insights into the non-static nature of these molecular assemblies.

Research on the binding of CBMs to different cellulose substrates reveals that the dynamics of the interaction are highly dependent on the nature of the substrate. For instance, the exchange rate of a CBM from Trichoderma reesei Cel7A was found to differ significantly when binding to wood-derived cellulose versus bacterial cellulose, suggesting that the substrate itself can induce different dynamic binding modes. nih.gov This indicates that the assembled complex is not rigid but possesses dynamic properties that are influenced by the local architecture of the binding surface.

Furthermore, the interaction between a ligand like this compound and a substrate such as a cellulose fiber is not a simple, single-state equilibrium. Over time, the binding events can lead to changes in the substrate itself. Studies on the enzymatic hydrolysis of cellulose show that the number of "productive" binding sites—locations where an enzyme can bind and initiate catalysis—depletes over the course of the reaction. biorxiv.org This depletion is a form of time-dependent reorganization of the substrate, influenced by the continuous binding, dissociation, and activity of the interacting molecules.

Table 3: Dynamic and Kinetic Factors in Cello-oligosaccharide Interactions

This table summarizes key dynamic aspects of cello-oligosaccharide interactions with substrates, highlighting that the process is not static but evolves over time and is sensitive to substrate properties. nih.govbiorxiv.org

| Dynamic Parameter | Influencing Factor | Observed Effect |

|---|---|---|

| CBM Exchange Rate | Substrate Origin (e.g., Wood vs. Bacterial Cellulose) | The rate at which a CBM binds and dissociates from cellulose varies, indicating different binding dynamics and stability. nih.gov |

| Binding Mode | Substrate Type | CBMs can exhibit additional or different modes of binding depending on the specific cellulose source. nih.gov |

| Productive Binding Site Availability | Reaction Time (during hydrolysis) | The number of sites on a cellulose surface where productive binding can occur decreases as the reaction progresses. biorxiv.org |

| Product Formation Rate | Enzyme and Substrate Concentration | The rate of appearance of hydrolysis products over time provides kinetic data on the efficiency of the entire binding and catalytic sequence. nih.gov |

Mechanistic Insights into Cellohexitol S Biological Relevance

Elucidation of Specific Molecular Forces in Cellohexitol Interactions

The interaction of this compound with polysaccharides is a complex interplay of various non-covalent forces. These forces dictate the specificity and stability of the resulting complexes, which are crucial for their biological functions.

Characterization of Hydrogen Bonding Networks within this compound-Polysaccharide Complexes

Hydrogen bonds are a primary driver in the association of this compound with polysaccharides like cellulose (B213188). nih.gov The hydroxyl groups on the glucose residues of this compound form extensive hydrogen bonding networks with the hydroxyl groups of cellulose chains. This interaction is fundamental to the binding process. The adsorption of polyphenols by polysaccharides, a comparable interaction, is significantly driven by hydrogen bonding. nih.gov

Contribution of Van der Waals and Hydrophobic Interactions to this compound Associations

While hydrogen bonding is critical, Van der Waals forces and hydrophobic interactions also contribute significantly to the stability of this compound-polysaccharide complexes. nih.gov The flat, somewhat hydrophobic faces of the glucose rings in this compound can stack against the cellulose surface, leading to favorable hydrophobic interactions. These interactions, though weaker individually than hydrogen bonds, are numerous and collectively enhance the binding affinity. The adsorption of polyphenols onto polysaccharides is also driven by these types of interactions. nih.gov

Structural Determinants for this compound's Functional Specificity

The specific structure of this compound is a key determinant of its binding properties and biological function.

Conformational Analysis of this compound in Bound and Unbound States

In an unbound state in solution, this compound exhibits a degree of conformational flexibility. However, upon binding to a polysaccharide like cellulose, it adopts a more rigid, ordered conformation. This induced fit allows for the maximization of intermolecular interactions, particularly hydrogen bonds and Van der Waals forces, contributing to the stability of the complex.

Impact of Degree of Polymerization on this compound Binding Properties

The degree of polymerization (DP) of cello-oligosaccharides plays a crucial role in their ability to bind to cellulose. Research has shown that a minimum of four consecutive 1,4-β-glucosyl residues are necessary for the binding of reduced cello-dextrins to cellulose. nih.govoup.com The extent of binding of this compound and its counterpart, cellopentitol, to cellulose is comparable to that of hendecosanosaccharide, a much larger oligosaccharide. nih.govoup.comresearchgate.net This suggests that beyond a certain chain length, the binding affinity does not increase proportionally. Interestingly, xyloglucan (B1166014) oligosaccharides show lower binding affinity despite having longer chains of 1,4-β-glucosyl residues, indicating a different mode of binding to cellulose compared to cello-oligosaccharides like this compound. nih.govoup.comresearchgate.netresearchgate.net

Table 1: Binding of Oligosaccharides to Cellulose

| Oligosaccharide | Degree of Polymerization (Glucose Residues) | Relative Binding to Cellulose |

|---|---|---|

| Pentasaccharide (Xyloglucan) | 3 | No significant binding |

| Heptasaccharide (Xyloglucan) | 4 | No significant binding |

| Octasaccharide (Xyloglucan) | 5 | Gradual increase in binding |

| Hendecosanosaccharide (Xyloglucan) | 12 | High |

| Cellopentitol | 5 | Similar to Hendecosanosaccharide |

| This compound | 6 | Similar to Hendecosanosaccharide |

Enzymatic Processing and Modification of this compound Structures

This compound, as a cello-oligosaccharide derivative, can be a substrate for various enzymes involved in cellulose degradation. Endoglucanases, for instance, are known to act on cello-oligosaccharides like cellohexaose, a precursor to this compound. The enzymatic hydrolysis of cellulose is a key process in biofuel production and involves the breakdown of cellulose into smaller oligosaccharides and eventually glucose. nih.gov

The enzymatic processing of biomass often involves a cocktail of enzymes, including cellulolytic and proteolytic enzymes. ilsagroup.combiolie.fr These enzymes work to break down complex carbohydrates and proteins into smaller, more usable components. biomegagroup.com The process typically involves dispersing the raw material in water, adding a specific enzyme pool, and maintaining optimal temperature and pH for enzymatic activity. ilsagroup.com This controlled enzymatic hydrolysis can be applied to various raw materials to produce valuable bio-based products. biomegagroup.com

Glycoside Hydrolase Action on Cello-oligosaccharides, including this compound

Glycoside Hydrolases (GHs) are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. In the context of cellulose degradation, these enzymes, known as cellulases, are essential for breaking down complex cellulose chains into simpler, soluble sugars. The enzymatic breakdown of cellulose typically involves a synergistic system of at least three types of enzymes: endoglucanases, which cleave internal bonds in amorphous regions of cellulose; exoglucanases (or cellobiohydrolases), which processively cleave cellobiose (B7769950) units from the chain ends; and β-glucosidases, which hydrolyze cellobiose into glucose. mdpi.com

The action of these hydrolases is not limited to insoluble cellulose. They also act on soluble cello-oligosaccharides (COS), which are linear chains of β-1,4-linked glucose units with a degree of polymerization (DP) typically up to six. asm.org The study of GH action on these soluble substrates provides critical insights into the enzymes' kinetics and mechanism. For instance, GH family 44 endoglucanases hydrolyze longer cello-oligosaccharides more rapidly than shorter ones and act asymmetrically on substrates like cellohexaose, producing more cellobiose and cellotetraose (B13520) than cellotriose (B13521). cazypedia.org

A key enzyme in this process is the cellobiohydrolase TrCel7A from the fungus Trichoderma reesei, a member of GH family 7. ut.ee Research on the hydrolysis of soluble cello-oligosaccharides (DP 3-6) by TrCel7A has revealed that the initial reaction velocity increases with the substrate's degree of polymerization up to cellohexaose (DP6). semanticscholar.org However, the kinetics are complex, often exhibiting substrate inhibition and potential transglycosylation side reactions. semanticscholar.orgjst.go.jp Studies on TrCel7A mutants have helped to elucidate the roles of specific amino acid residues, such as Trp38, in guiding the cellulose chain into the catalytic tunnel. semanticscholar.org In the hydrolysis of cellohexaose by the wild-type TrCel7A, the reaction velocity was found to be slower compared to mutant versions, highlighting the intricate nature of substrate binding and processing. semanticscholar.org

This compound is the sugar alcohol derivative of cellohexaose, meaning its terminal reducing glucose unit has been reduced to a glucitol moiety. This modification fundamentally alters its interaction with certain glycoside hydrolases. Since GHs cleave glycosidic bonds, they can still hydrolyze the internal β-1,4 linkages within the this compound molecule. However, the terminal alditol end is no longer a substrate for enzymes that specifically require a reducing-end hemiacetal for binding or catalysis, such as some inverting exoglucanases from GH family 48. cazypedia.org Therefore, the enzymatic degradation of this compound would yield a mixture of smaller cello-oligosaccharides and a terminal fragment containing the glucitol residue, but the glucitol moiety itself would remain intact.

Table 1: Action of Selected Glycoside Hydrolase Families on Cello-oligosaccharides

| GH Family | Enzyme Example | Mechanism Type | Action on Cello-oligosaccharides (e.g., Cellohexaose) | Key Findings |

|---|---|---|---|---|

| GH7 | Trichoderma reesei Cel7A (TrCel7A) | Retaining, Processive Exoglucanase | Hydrolyzes processively from chain ends. Activity increases with DP up to 6. | Reaction kinetics are complex, involving substrate inhibition and transglycosylation. semanticscholar.orgjst.go.jp |

| GH44 | Clostridium species Endoglucanases | Retaining, Endoglucanase | Hydrolyzes internal bonds asymmetrically. | Produces more cellobiose and cellotetraose than cellotriose from cellohexaose. cazypedia.org |

| GH45 | Phanerochaete chrysosporium Cel45A | Inverting, Endoglucanase | Cleaves internal bonds. | Preferentially produces medium-sized oligosaccharides (DP 3-5). mdpi.com |

| GH48 | Clostridium thermocellum Cel48S | Inverting, Processive Exoglucanase | Preferentially attacks the reducing end of the substrate. | The alditol group of this compound would likely inhibit the action of this type of reducing-end specific enzyme. cazypedia.org |

Transglycosylation and this compound as Acceptor Substrates

Transglycosylation is a catalytic function exhibited by many retaining glycoside hydrolases, where the enzyme transfers a glycosyl unit from a donor substrate to an acceptor molecule other than water. nih.gov This reaction proceeds through a two-step mechanism involving a covalent glycosyl-enzyme intermediate. acs.org If an acceptor molecule with a hydroxyl group, such as another sugar, enters the active site during the second step (deglycosylation), a new, larger oligosaccharide is formed instead of a hydrolyzed product. nih.gov

Cello-oligosaccharides (COS) have been identified as effective acceptor substrates in transglycosylation reactions catalyzed by certain enzymes. A notable example is found within the xyloglucan endotransglucosylase/hydrolase (XTH) family of plant enzymes. While the official classification for xyloglucan:xyloglucosyl transferase (EC 2.4.1.207) notes that cello-oligosaccharides are not typically used as donors or acceptors, specific members of the broader XTH family have been shown to defy this rule. enzyme-database.orggenome.jpmdpi.com

Research on AtXTH3, an enzyme from Arabidopsis thaliana, has demonstrated its ability to catalyze transglycosylation using cello-oligosaccharides as acceptors. nih.govnih.gov When provided with cellulose as a donor and cello-oligosaccharides as an acceptor, AtXTH3 successfully created new covalent linkages. nih.gov Furthermore, this enzyme was shown to form longer cello-oligomers and even insoluble cellulose-like material from a soluble, derivatized cellohexaose substrate in the absence of other acceptors, indicating it can use cello-oligosaccharides as both donor and acceptor. mdpi.comnih.gov

Given that this compound is a structural analog of cellohexaose, it is a plausible candidate as an acceptor substrate in such reactions. The multiple free hydroxyl groups on its glucose and terminal glucitol units could serve as nucleophiles to attack the glycosyl-enzyme intermediate. While direct enzymatic studies using this compound as an acceptor are not widely documented, related research shows that various sugar alcohols can act as efficient glycosyl acceptors for different hydrolases, in some cases favoring transglycosylation over hydrolysis. asm.orgcsic.es For example, cyclodextrin (B1172386) glucanotransferase (CGTase) has been shown to effectively use sugar alcohols like maltitol (B1215825) and inositol (B14025) as glucosyl acceptors. jmb.or.kr This suggests that the alditol structure of this compound is compatible with the active sites of certain transglycosylating enzymes.

Table 2: Transglycosylation Reactions with Cello-oligosaccharide (COS) Acceptors

| Enzyme | Enzyme Source | Donor Substrate | Acceptor Substrate | Product |

|---|---|---|---|---|

| AtXTH3 | Arabidopsis thaliana | Cellulose | Cello-oligosaccharide | Cross-linked cellulose-cello-oligosaccharide. nih.gov |

| AtXTH3 | Arabidopsis thaliana | Aminopyridyl Cellohexaose | Aminopyridyl Cellohexaose | Cello-oligomers with higher DP. nih.gov |

| Endo-1,4-β-glucanase I | Trichoderma reesei | Cellotriose | Cellobiose (added) | Resynthesized Cellopentaose. researchgate.net |

| RBcel1 (GH5_5) | Uncultured bacterium | Cellotetraose (or larger) | Cellotriose | Transglycosylation products (e.g., Celloheptaose). nih.gov |

Biosynthesis and Turnover of Cello Oligosaccharides, with Emphasis on Cellohexitol

Enzymatic Pathways Governing Cello-oligosaccharide Synthesis in Biological Systems

The biosynthesis of cello-oligosaccharides, which are linear chains of β-1,4-linked glucose units, is a complex process that can be achieved through several enzymatic pathways. researchgate.net These methods generally fall into two categories: the controlled degradation of abundant natural cellulose (B213188) and the de novo synthesis from smaller sugar units through oligomerization. researchgate.netglycoforum.gr.jp While enzymes that naturally synthesize cellulose are typically unstable transmembrane proteins and thus rarely used for in vitro production, other enzyme systems have been effectively harnessed. glycoforum.gr.jp

Two primary enzymes utilized for the synthesis of cello-oligosaccharides are cellulase (B1617823) and cellodextrin phosphorylase (CDP). researchgate.netglycoforum.gr.jp

Cellulase-Catalyzed Synthesis : In a reverse of their usual hydrolytic function, cellulases can catalyze oligomerization reactions. This process often employs activated sugar monomers, such as β-ᴅ-cellobiosyl fluoride (B91410), to build the oligosaccharide chain. glycoforum.gr.jp Additionally, mutant versions of glycoside hydrolases, known as glycosynthases, have been developed to efficiently synthesize oligosaccharides. For instance, a glycosynthase derived from rice BGlu1 β-glucosidase can produce cello-oligosaccharides with a degree of polymerization (DP) ranging from 5 to over 11 through transglucosylation, using α-glucosyl fluoride as a donor. oup.com

Phosphorylase-Catalyzed Synthesis : Cellodextrin phosphorylase (CDP) is an enzyme that naturally degrades cello-oligosaccharides phosphorolytically. glycoforum.gr.jp However, this reversible reaction can be driven towards synthesis. A key advantage of CDP-catalyzed oligomerization is its flexibility in using various β-ᴅ-glucose derivatives as primers to initiate chain growth. glycoforum.gr.jp A sophisticated "bottom-up" synthetic approach involves a multi-enzyme cascade. researchgate.netd-nb.info One such system uses three co-immobilized phosphorylases: sucrose (B13894) phosphorylase (ScP), cellobiose (B7769950) phosphorylase (CbP), and cellodextrin phosphorylase (CdP). d-nb.info In this cascade, ScP generates α-glucose 1-phosphate from sucrose, which then serves as a glucose donor for the iterative β-1,4-glucosylation of a glucose primer, first by CbP to form cellobiose, and then by CdP for further chain elongation. d-nb.info

The following table summarizes the key enzymatic systems involved in cello-oligosaccharide synthesis.

| Enzyme/System | Type of Reaction | Substrates/Primers | Key Characteristics |

| Cellulase | Oligomerization | Activated monomers (e.g., β-ᴅ-cellobiosyl fluoride) | Reverses the typical hydrolytic function to build chains. glycoforum.gr.jp |

| Glycosynthase | Transglucosylation | α-glucosyl fluoride (donor), pNP-cellobioside (acceptor) | Mutant, hydrolytically inactive enzymes that excel at synthesis, producing long-chain products. oup.com |

| Cellodextrin Phosphorylase (CDP) | Oligomerization | Glucose-1-phosphate, various β-ᴅ-glucose derivatives | Reversible phosphorolytic activity is leveraged for synthesis; accepts diverse primers. glycoforum.gr.jp |

| Three-Enzyme Phosphorylase Cascade (ScP, CbP, CdP) | Iterative β-1,4-glucosylation | Sucrose, glucose | A "bottom-up" approach enabling controlled synthesis of soluble cello-oligosaccharides up to cellohexaose. researchgate.netd-nb.info |

Regulatory Mechanisms in Cellohexitol Biosynthesis

Direct regulatory mechanisms for the in vivo biosynthesis of this compound are not extensively documented. However, regulation can be understood through the control of its precursor, cello-oligosaccharides, and the enzymatic systems used for their synthesis.

In biocatalytic production systems, regulation is primarily achieved by controlling reaction conditions and enzyme ratios. For example, in the three-enzyme phosphorylase cascade, the degree of polymerization (DP) of the resulting cello-oligosaccharides is carefully controlled by balancing the rates of oligosaccharide priming and elongation. researchgate.net By adjusting the relative activities of cellobiose phosphorylase (CbP) and cellodextrin phosphorylase (CdP), the process can be fine-tuned to prevent the formation of insoluble, long-chain products and maximize the yield of soluble oligosaccharides like cellohexaose. researchgate.net

In natural biological systems, such as in filamentous fungi, the regulation of enzymes related to cellulose metabolism is well-studied, although it typically focuses on degradation rather than synthesis. The presence of cello-oligosaccharides themselves can act as a regulatory signal. In the fungus Fusarium oxysporum, cello-oligosaccharides of varying lengths are potent inducers of cellulase gene expression. frontiersin.org Studies have shown a direct correlation between the concentration and size of these oligosaccharides and the level of enzyme induction. frontiersin.org For instance, when grown on sucrose, cellotetraose (B13520) was found to be a more effective inducer of endoglucanase activity, whereas cellobiose was a better inducer when the fungus was grown on glycerol. frontiersin.org This indicates that cells can sense the presence and type of cello-oligosaccharides and regulate the expression of metabolic enzymes accordingly. While this mechanism governs catabolism, it highlights a sophisticated cellular machinery for recognizing and responding to these specific glucose oligomers, a principle that could extend to biosynthetic pathways.

The following table outlines the known regulatory strategies.

| Regulatory Level | Mechanism | System/Organism | Effect |

| Biocatalytic Process Control | Balancing Enzyme Activity Ratios | Three-Enzyme Phosphorylase Cascade | Controls the degree of polymerization (DP) and solubility of the final cello-oligosaccharide product. researchgate.netd-nb.info |

| Transcriptional Regulation (Induction) | Substrate-mediated Gene Expression | Fusarium oxysporum | Cello-oligosaccharides (e.g., cellobiose, cellotetraose) induce the production of cellulase enzymes for their own catabolism. frontiersin.org |

Catabolism and Hydrolysis of this compound in Biological Contexts

This compound, as a reduced form of a cello-oligosaccharide (cellohexaose), undergoes catabolism through enzymatic hydrolysis of its β-1,4-glucosidic linkages. The primary enzymes responsible for the degradation of cello-oligosaccharides are glycoside hydrolases. capes.gov.brnih.gov These enzymes cleave the bonds connecting the glucose units, breaking the chain down into smaller, more easily metabolized sugars.

The breakdown of cellobiose, the fundamental repeating unit of cellulose and its oligomers, has been studied in various organisms. In the bacterium Alkaliflexus imshenetskii, cellobiose catabolism involves the action of β-glucosidase and phosphorylases . nih.gov β-glucosidase hydrolyzes cellobiose into two molecules of glucose, while phosphorylases cleave the glycosidic bond using inorganic phosphate, yielding glucose-1-phosphate and glucose. These products can then enter central metabolic pathways like glycolysis. nih.gov

Evidence for the breakdown of reduced oligosaccharides comes from studies on plant cell wall metabolism. Research involving the application of a NaB³H₄-reduced xyloglucan (B1166014) nonasaccharide ([glucitol-³H]XXFGol) to pea shoots showed that the molecule was subject to degradation. researchgate.net The metabolic products included free [³H]glucitol, demonstrating that the bond attached to the reduced sugar alcohol end of the molecule can be cleaved. researchgate.net This finding strongly suggests that this compound can be similarly hydrolyzed to release glucitol and smaller cello-oligosaccharides, which are then further degraded. The process is not limited to simple hydrolysis; transglycosylation, where the oligosaccharide chain is transferred to another acceptor molecule, can also occur. researchgate.net

Enzymes that act on cello-oligosaccharides often show a preference for specific chain lengths. For example, endoglucanases from F. oxysporum were found to degrade cello-oligosaccharides at a rate that increased with the degree of polymerization. frontiersin.org The breakdown of this compound would likely proceed via a series of hydrolytic steps, catalyzed by endo- and exo-acting glycoside hydrolases, until the molecule is fully converted to glucose and glucitol.

The key enzymes and processes in the catabolism of this compound and related compounds are summarized below.

| Enzyme/Process | Action | Substrate(s) | Products |

| Glycoside Hydrolases | Hydrolysis of β-1,4-glucosidic bonds | Cello-oligosaccharides | Shorter oligosaccharides, glucose. capes.gov.brnih.gov |

| β-Glucosidase | Hydrolysis | Cellobiose | Glucose. nih.gov |

| Cellobiose Phosphorylase | Phosphorolysis | Cellobiose, Phosphate | Glucose-1-phosphate, Glucose. nih.gov |

| Hydrolysis & Transglycosylation | Cleavage and transfer of glycosyl units | Reduced xyloglucan oligosaccharides | Free glucitol, smaller oligosaccharides, new elongated hemicelluloses. researchgate.net |

Advanced Analytical and Spectroscopic Methodologies for Cellohexitol Research

High-Resolution Structural Analysis of Cellohexitol using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex carbohydrates and their derivatives, including this compound. uu.nlismar.org High-resolution NMR provides detailed information about the molecular structure at an atomic level, revealing the number and type of nuclei, their chemical environment, and their connectivity. uu.nl

For this compound, a molecule composed of six glucose units with the terminal reducing end converted to a sorbitol (glucitol) moiety, ¹H and ¹³C NMR spectroscopy are particularly informative. A high-resolution ¹H-NMR spectrum allows for the identification of "structural reporter resonances." ismar.org These are specific protons, such as the anomeric protons (H-1) of each internal glucose residue, whose chemical shifts and coupling constants (J-values) are highly sensitive to the local chemical environment. These signals can define the sequence of monosaccharides and the configuration (α or β) of the glycosidic linkages. uu.nl For instance, the β-(1→4) linkages characteristic of this compound can be confirmed by the specific chemical shifts and large coupling constants (~7-9 Hz) of the anomeric protons. ismar.org

Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, respectively. This allows for the assignment of signals for each monosaccharide unit and the terminal alditol, confirming the complete structure of this compound. The chemical shifts of carbons involved in the glycosidic linkages and those of the terminal sorbitol group provide definitive structural confirmation. core.ac.ukresearchgate.net

Table 1: Representative NMR Chemical Shift Data for this compound Moieties Disclaimer: The following values are representative for the specified structural motifs and may vary based on experimental conditions.

| Nucleus | Structural Group | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | Anomeric Protons (Internal β-Glc) | ~4.4 - 4.6 | Confirms β-glycosidic linkages |

| ¹H | Ring Protons | ~3.2 - 4.0 | Backbone structure of glucose units |

| ¹H | Sorbitol End-group Protons | ~3.5 - 4.1 | Confirms reduction of terminal glucose |

| ¹³C | Anomeric Carbons (Internal β-Glc) | ~102 - 104 | Confirms β-glycosidic linkages |

| ¹³C | C-4 (involved in linkage) | ~78 - 80 | Confirms 1→4 linkage position |

| ¹³C | Sorbitol End-group Carbons | ~60 - 75 | Confirms terminal alditol structure |

Application of Mass Spectrometry for this compound Profiling and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules based on their mass-to-charge (m/z) ratio. frontiersin.org For this compound research, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for profiling the compound in complex mixtures and for precise quantification. lcms.czshimadzu.comcreative-proteomics.com

Profiling: In the context of producing or isolating this compound, complex mixtures containing cello-oligosaccharides of varying degrees of polymerization (DP) are common. dergipark.org.tr LC-MS can effectively separate these different species, and the mass spectrometer can identify this compound based on its precise molecular mass. springernature.comresearchgate.net Techniques like tandem mass spectrometry (MS/MS) provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern is characteristic of the molecule's structure, including its sequence and linkage, allowing it to be distinguished from other isomers. nih.gov

Quantification: For quantitative analysis, methods like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed. scbt.comoup.comnih.gov These techniques offer high specificity and sensitivity. scbt.com In a typical quantitative workflow, a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample. The sample is then analyzed by LC-MS/MS, and the signal intensity of the target analyte (this compound) is measured relative to the signal of the internal standard. This ratio allows for accurate quantification, even at very low concentrations, by correcting for variations in sample preparation and instrument response. nih.gov

Table 2: Mass Spectrometry Techniques in this compound Research

| Technique | Ionization Mode | Analyzer | Application to this compound |

|---|---|---|---|

| LC-MS | ESI (Negative) | Single Quadrupole / TOF | General profiling and identification in mixtures. lcms.czshimadzu.com |

| LC-MS/MS | ESI (Negative) | Triple Quadrupole (QqQ) / Q-TOF | Structural confirmation via fragmentation and highly specific quantification (MRM). nih.govnih.gov |

| MALDI-MS | MALDI | TOF | Rapid analysis of purified samples and high-molecular-weight oligosaccharides. nih.govrsc.org |

| GC-MS | Chemical Ionization (CI) | Quadrupole | Analysis of derivatized polyols for quantification in biological fluids. creative-proteomics.comoup.comnih.gov |

Radiometric and Isotopic Labeling Approaches in this compound Pathway Tracing

Isotopic labeling is a powerful strategy used to trace the metabolic fate of molecules within a biological system. creative-proteomics.combitesizebio.com By replacing one or more atoms in this compound (or its precursors) with a heavier stable isotope (e.g., ¹³C, ²H) or a radioactive isotope (e.g., ¹⁴C, ³H), researchers can track its absorption, distribution, metabolism, and excretion (ADME). creative-proteomics.com

Stable Isotope Labeling: Stable isotopes, such as ¹³C, are non-radioactive and can be detected using mass spectrometry or NMR. creative-proteomics.com For instance, by administering ¹³C-labeled this compound, its presence and the identity of its metabolites can be tracked in biological fluids like blood and urine using LC-MS. biorxiv.org This allows for the mapping of metabolic fluxes and the identification of metabolic breakdown products. creative-proteomics.com If this compound is synthesized within an organism, feeding it a labeled precursor like ¹³C-glucose can reveal the extent to which glucose carbon is incorporated into the final this compound molecule. creative-proteomics.comnih.gov

Radiometric Labeling: Radioactive isotopes, most commonly Carbon-14 (¹⁴C) or Tritium (³H), are used for highly sensitive detection. creative-proteomics.com The radioactivity of ¹⁴C-labeled this compound or its metabolites can be quantified using techniques like liquid scintillation counting. This approach is extremely sensitive and is often used in ADME studies to perform a mass balance analysis, accounting for the total administered dose and its distribution throughout the body and in excreta. A study on cello-oligosaccharides utilized ³H-labeling to facilitate their separation and detection for enzymatic assays. nih.gov

Table 4: Common Isotopes for Metabolic Tracing of this compound

| Isotope | Type | Detection Method | Application in this compound Pathway Tracing |

|---|---|---|---|

| Carbon-13 (¹³C) | Stable | Mass Spectrometry, NMR Spectroscopy | Metabolic flux analysis, identification of metabolites, safer for in-human studies. creative-proteomics.combiorxiv.orgnih.gov |

| Deuterium (²H or D) | Stable | Mass Spectrometry, NMR Spectroscopy | Studying reaction kinetics and molecular dynamics. scbt.com |

| Carbon-14 (¹⁴C) | Radioactive | Scintillation Counting, Autoradiography | Highly sensitive quantification for mass balance and ADME studies. creative-proteomics.comresearchgate.net |

| Tritium (³H) | Radioactive | Scintillation Counting, Autoradiography | High sensitivity labeling for tracing and assay development. nih.gov |

Computational and Theoretical Investigations of Cellohexitol Systems

Molecular Dynamics Simulations for Cellohexitol-Biopolymer Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD provides a dynamic view of molecular interactions, conformational changes, and thermodynamic properties. mdpi.comnih.gov For systems involving this compound and other biopolymers, MD simulations are invaluable for understanding the intricate interplay of forces that dictate complex formation and behavior. mdpi.com These simulations typically model the biopolymer, the ligand (this compound), and the surrounding solvent (usually water) explicitly, allowing for a detailed analysis of binding events, hydration, and structural rearrangements. mpg.de

The interaction between cello-oligosaccharides and cellulose (B213188) surfaces is fundamental to understanding cellulose biosynthesis, degradation, and its applications as a biomaterial. MD simulations have been employed to explore the adsorption and conformation of related oligosaccharides, such as xyloglucan (B1166014), on cellulose microfibrils. researchgate.net These studies reveal that the oligosaccharides tend to adsorb nonspecifically, adopting flattened conformations to maximize contact with the cellulose surface. researchgate.net

Simulations focusing on cellulose nanocrystals at water-oil interfaces further illuminate the amphiphilic nature of these molecules, where interactions are governed by a delicate balance of hydrogen bonding and hydrophobic effects. nih.gov A simulation of this compound at a cellulose interface would similarly focus on how the multiple hydroxyl groups of this compound form hydrogen bonds with the surface of the cellulose crystal. The simulation would track the conformational adjustments of the this compound chain to align with the topology of the cellulose surface. researchgate.net The interaction energy, a key output from such simulations, quantifies the strength of the binding between the this compound molecule and the cellulose substrate. researchgate.net

Table 1: Representative Parameters for MD Simulation of a this compound-Cellulose System

| Parameter | Typical Value/Description | Reference |

|---|---|---|

| Force Field | CHARMM36, GLYCAM06, GROMOS | researchgate.net |

| Solvent Model | TIP3P, SPC/E Water | researchgate.net |

| System Size | > 50,000 atoms (including cellulose, this compound, and water) | mpg.dececam.org |

| Simulation Time | 100 ns - 1 µs | mdpi.com |

| Temperature | 298 K (25 °C) | mdpi.com |

| Pressure | 1 atm | mdpi.com |

| Boundary Conditions | Periodic Boundary Conditions | nih.gov |

Solvation plays a critical role in the structure, function, and aggregation of biomolecules. rsc.org MD simulations are a powerful tool for studying these phenomena at an atomic level. By simulating this compound in an aqueous environment, researchers can analyze the dynamic hydrogen bond network that forms between the solute's hydroxyl groups and the surrounding water molecules. The stability and structure of this hydration shell are key to the molecule's solubility.

Aggregation is a common phenomenon for oligosaccharides, particularly at higher concentrations or in the presence of certain cosolvents. nih.gov Simulations can model the process of dimerization or the formation of larger aggregates, revealing the driving forces behind these interactions, which can include hydrophobic effects and direct intermolecular hydrogen bonding. researchgate.netnih.gov The energy representation theory of solvation can be combined with all-atom MD simulations to quantitatively analyze the free energy changes associated with solvation and aggregation, providing a deeper understanding of these equilibria. rsc.org For instance, simulations have shown that the addition of alcohols like ethanol (B145695) to xyloglucan solutions can displace water molecules, slow the molecule's internal motions, and promote aggregation, leading to gelation. researchgate.net A similar approach for this compound would provide insights into its behavior in complex solvent mixtures.

Simulating this compound Behavior at Cellulose Interfaces

Quantum Chemical Methods for this compound Electronic Structure and Reactivity

Quantum chemistry, or molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate their electronic structure and properties. wikipedia.org These ab initio ("from first principles") methods solve the Schrödinger equation for a molecule, providing fundamental information about electron distribution, orbital energies, and molecular properties without reliance on empirical parameters. wikipedia.org

For a molecule like this compound, quantum chemical methods can be used to investigate its intrinsic properties. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density, offering a balance of accuracy and computational cost suitable for molecules of this size. mdpi.comscienceopen.com Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, these methods can generate maps of the electrostatic potential, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the this compound molecule, offering predictions about its reactive behavior. rsc.org For very large systems, such as this compound interacting with a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center is treated with high-level quantum chemistry and the surrounding environment is modeled with classical mechanics. cecam.org

Table 2: Application of Quantum Chemical Methods to this compound

| Method | Abbreviation | Information Obtained for this compound | Reference |

|---|---|---|---|

| Hartree-Fock | HF | Provides a foundational approximation of the electronic wavefunction and orbital energies. | wikipedia.org |

| Density Functional Theory | DFT | Calculates electron density, electrostatic potential, HOMO/LUMO energies, and reactivity descriptors. | mdpi.comscienceopen.com |

| Møller-Plesset Perturbation Theory | MP2 | A post-Hartree-Fock method that includes electron correlation for higher accuracy energy calculations. | wikipedia.org |

| Coupled Cluster | CC | Considered a "gold standard" for high-accuracy calculations of molecular energies and properties. | cecam.org |

| Quantum Mechanics/Molecular Mechanics | QM/MM | Used to study the electronic structure and reactivity of this compound within a large biological system (e.g., an enzyme active site). | cecam.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Cello-oligosaccharides

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential chemoinformatic approaches used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. ijaar.org These models create mathematical relationships that allow for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of compounds with desired properties and reducing the need for extensive experimental screening. frontiersin.org For cello-oligosaccharides, including this compound and its analogs, QSAR can be used to predict properties like prebiotic activity, enzyme inhibition, or binding affinity to cellulose. jmb.or.krnih.gov

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." nih.gov These descriptors are calculated from the 2D or 3D structure of a molecule and are designed to capture its topological, geometric, electronic, or physicochemical characteristics. nih.gov For a series of this compound analogs (e.g., varying in chain length, or with different chemical modifications), a wide range of descriptors would be calculated.

Hundreds of such descriptors exist, and their selection is crucial for building a robust model. wiley-vch.de The process involves drawing the 2D structures, converting them to 3D, and then using specialized software to calculate the descriptor values. nih.gov

Table 3: Categories of Molecular Descriptors for this compound QSAR

| Descriptor Category | Examples | Information Encoded | Reference |

|---|---|---|---|

| Topological (2D) | Wiener Index, Balaban Index, Molecular Connectivity Indices (χ) | Describes the atomic connectivity and branching of the molecule. | nih.gov |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Describes the 3D shape and size of the molecule. | wiley-vch.de |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR), Polarizability | Represents properties related to a molecule's behavior in biological systems. | nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Describes the electronic properties and reactivity derived from quantum calculations. | nih.gov |

Once descriptors are calculated for a set of this compound analogs with known activities (the "training set"), statistical or machine learning methods are used to build the predictive QSAR model. ijaar.org These methods identify the descriptors that are most correlated with the activity and combine them into a mathematical equation. frontiersin.org Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). mdpi.com

The resulting model's predictive power is then validated using an external set of compounds (the "test set") that were not used in model development. ijaar.org A robust model can then be used to predict the activity of novel this compound analogs. For example, a QSAR model could predict the prebiotic potential of different cello-oligosaccharides, potentially accelerating the development of new functional foods. nih.govacs.org Similarly, models could predict the interfacial bond strength or adsorption energy of this compound derivatives on polymer surfaces, which is relevant for biomaterial applications. mdpi.com The ultimate goal is to create reliable in silico tools that can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Future Trajectories and Interdisciplinary Perspectives in Cellohexitol Research

Cellohexitol in Advanced Biopolymer Engineering and Material Design

The future of sustainable materials hinges on the innovative use of biopolymers, and this compound presents a unique opportunity as a functional component derived from cellulosic sources. While direct research into this compound-based polymers is in its infancy, its potential can be inferred from the extensive studies on related polysaccharides like cellulose (B213188), chitosan, and xyloglucan (B1166014). researchgate.netacs.orgaip.org

This compound's molecular structure, featuring a high density of hydroxyl groups, suggests its utility as a bio-based plasticizer or humectant in polysaccharide films, potentially improving flexibility and moisture retention. Its ability to bind to cellulose, a phenomenon already observed in studies of cell wall structures, could be harnessed to create novel composite materials. researchgate.netnih.gov Researchers could explore this compound as a molecular linker or surface modifier for cellulose nanocrystals (CNCs), creating hierarchical assemblies with tailored mechanical or thermal properties.

Furthermore, this compound could serve as a monomer or cross-linking agent in the synthesis of new biodegradable hydrogels. researchgate.net Its hydrophilic nature makes it an ideal candidate for creating materials for biomedical applications, such as drug delivery systems or scaffolds for tissue engineering, where biocompatibility and controlled degradation are paramount. aip.orgntu.edu.sg

Table 1: Potential Applications and Research Directions for this compound in Material Design

| Potential Role | Target Material | Anticipated Improvement | Research Approach |

| Bio-Plasticizer | Starch or Cellulose Films | Enhanced flexibility, reduced brittleness | Blending this compound with polymer melts or solutions and characterizing mechanical properties. |

| Surface Modifier | Cellulose Nanocrystals (CNCs) | Improved dispersion in polymer matrices, functional surface chemistry | Grafting this compound onto CNC surfaces and analyzing composite material performance. nih.gov |

| Hydrogel Component | Chitosan or Alginate Gels | Increased water retention, modified pore structure, enhanced biocompatibility | Co-polymerizing this compound or using it as a cross-linker and evaluating gel properties. researchgate.net |

| Composite Binder | Wood-Polymer Composites | Stronger interfacial adhesion between wood fibers and polymer matrix | Investigating the binding energy and mechanical strength of composites incorporating this compound. researchgate.net |

Synthetic Biology Approaches for Tailored this compound Production and Functionalization

Currently, this compound is produced via the chemical reduction of cellobiose (B7769950). biosynth.com Synthetic biology offers a powerful alternative for creating sustainable and highly specific production pathways, moving from chemical catalysis to biocatalysis. The core of this approach would be the engineered biological production of the precursor, cellobiose, and its subsequent enzymatic reduction.

In vitro synthetic enzymatic biosystems represent a promising frontier. researchgate.net These cell-free systems use a cascade of purified enzymes to convert simple substrates, like glucose or even raw cellulosic biomass, into target molecules. researchgate.net A potential pathway could involve enzymes like cellodextrin phosphorylase and cellobiose phosphorylase to generate cellobiose from cellulose, followed by a newly identified or engineered reductase to convert cellobiose to this compound. researchgate.netmdpi.com This approach avoids cellular metabolism constraints, allowing for high yields and simplified purification.

Another avenue is the engineering of microbial chassis, such as E. coli or yeast. By introducing genes for cellulases and specific reductases, a microorganism could be designed to directly convert cellulosic feedstock into this compound. This involves assembling genetic "parts" (enzymes, promoters) into "devices" (biosynthetic pathways) within a robust host organism. nih.gov Furthermore, synthetic biology tools can be used for functionalization. Enzymes could be evolved or designed to attach specific chemical groups to the this compound backbone, creating derivatives with novel properties for drug delivery or as functional monomers. ntu.edu.sg

Table 2: Comparison of Potential this compound Production Strategies

| Strategy | Description | Advantages | Challenges |

| Chemical Synthesis | Reduction of cellobiose using a chemical catalyst (e.g., borohydride). biosynth.com | Established, relatively straightforward process. | Use of harsh chemicals, potential for byproducts, less sustainable. |

| In Vitro Enzymatic Biosystem | A cell-free cascade of enzymes converts a substrate (e.g., cellulose) to this compound. researchgate.net | High purity, high theoretical yield, works with impure substrates. researchgate.net | Enzyme production and purification costs, ensuring enzyme stability. |

| Microbial Fermentation | Engineered microbes (E. coli, yeast) that express the necessary enzymes to produce this compound from a simple sugar or biomass. | Potentially low-cost substrate, scalable process. | Metabolic burden on the host, complex purification, end-product inhibition. mdpi.com |

Integration of Artificial Intelligence and Machine Learning for this compound Discovery and Optimization

While no research has yet applied artificial intelligence (AI) and machine learning (ML) to this compound, the potential is vast. These computational tools are transforming materials science and drug discovery by accelerating the design-build-test-learn cycle. nih.gov

For this compound, AI/ML models could be trained on data from known polysaccharides and sugar alcohols to predict its fundamental properties. This includes predicting the mechanical strength, biodegradability, and biocompatibility of hypothetical this compound-based polymers, thereby guiding experimental efforts toward the most promising candidates. nih.gov In the realm of material formulation, ML algorithms, such as neural networks or response surface methodology, can optimize the composition of this compound-based hydrogels or composites to achieve desired characteristics like specific swelling behavior or drug-release profiles. ajer.org

Furthermore, AI can drive the discovery of new applications. By representing this compound as a molecular graph, deep learning models could screen it against biological targets to identify potential new therapeutic uses, such as its noted potential in antiviral research. researchgate.net This "in silico" screening can drastically reduce the time and cost associated with traditional experimental screening. researchgate.net

Table 3: A Hypothetical AI/ML Workflow for this compound-Based Material Design

| Phase | AI/ML Tool | Objective | Expected Outcome |

| 1. Design | Generative Models, Quantitative Structure-Property Relationship (QSPR) | Propose novel this compound derivatives or polymer architectures. | A library of virtual candidate materials with predicted properties (e.g., tensile strength, solubility). |

| 2. Prediction | Neural Networks, Regression Models | Predict the performance of this compound in a composite material based on its concentration and processing conditions. ajer.org | A predictive model that minimizes the need for extensive trial-and-error experiments. |

| 3. Optimization | Bayesian Optimization, Genetic Algorithms | Identify the optimal formulation for a this compound hydrogel to maximize drug loading and control release. | A refined set of experimental conditions to produce a material with superior performance. |

| 4. Analysis | Image Recognition (CNNs) | Automatically analyze microscopy images of this compound-based materials to quantify structural features like pore size or fiber dispersion. | High-throughput, quantitative data to feed back into the design and prediction models. |

Next-Generation Methodologies for Probing this compound at the Nanoscale

Understanding how this compound molecules arrange themselves and interact with other materials at the nanoscale is crucial for engineering advanced materials. While direct nanoscale imaging of this compound is not yet documented, a suite of powerful techniques can be applied to this challenge.

Molecular dynamics (MD) simulations are a key computational tool for exploring nanoscale phenomena. These simulations can model the binding of individual this compound molecules to a cellulose surface, revealing the specific hydrogen bonds and van der Waals forces that govern this interaction. researchgate.net MD can also predict the conformation of this compound-based polymers and the nanoscale heat transfer properties of this compound composites, similar to studies on other sugar alcohols. figshare.comresearchgate.netacs.org

Experimentally, Scanning Probe Microscopy (SPM) techniques like Atomic Force Microscopy (AFM) are indispensable. AFM can map the surface topography of a this compound-based film with sub-nanometer resolution. figshare.com Advanced AFM modes can go further, probing not just the landscape but also local mechanical properties. For example, Force Modulation Microscopy could map the elasticity across a this compound-polymer blend, while Lateral Force Microscopy could reveal differences in friction, providing insight into the distribution of different components at the surface.

Table 4: Nanoscale Methodologies for Investigating this compound

| Technique | Type | Information Gained | Relevance to this compound |

| Molecular Dynamics (MD) Simulation | Computational | Atomic-level interactions, binding energies, molecular conformation, thermal properties. researchgate.netscispace.com | Understanding how this compound binds to cellulose; predicting properties of this compound-based composites. |

| Atomic Force Microscopy (AFM) | Experimental | High-resolution surface topography. | Visualizing the structure of self-assembled this compound layers or the surface of a this compound-based biopolymer. figshare.com |

| Force Modulation Microscopy (FMM) | Experimental (AFM-based) | Nanoscale mapping of material elasticity and stiffness. | Differentiating between this compound-rich and polymer-rich domains in a composite material. |

| Lateral Force Microscopy (LFM) | Experimental (AFM-based) | Nanoscale mapping of frictional characteristics. | Characterizing the surface chemistry and phase separation in this compound-based films. |

| X-ray Diffraction (XRD) | Experimental | Crystalline structure and degree of crystallinity. nih.gov | Determining how the addition of this compound affects the crystalline structure of polymers like cellulose. |

Q & A

Q. How can cross-disciplinary approaches (e.g., materials science, enzymology) expand this compound’s research applications?

- Methodological Answer: (1) Collaborate to test this compound as a cryoprotectant in biopreservation ; (2) Explore its use in hydrogel matrices for drug delivery (rheology studies) ; (3) Publish interdisciplinary datasets with standardized metadata .

Methodological Resources

- Data Presentation : Follow Beilstein Journal guidelines for tables (e.g., avoid color/shading) and supplementary information (e.g., upload raw spectra) .

- Ethical Compliance : Document synthetic byproducts and disposal methods per ACS Green Chemistry principles .

- Statistical Tools : Use R or Python for regression analysis; validate models with cross-validation (e.g., k-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.